tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry Spirocyclic compounds are characterized by their unique three-dimensional structures, which often impart distinct chemical and biological properties
Preparation Methods
One efficient synthetic route involves the following steps :
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Lewis acid-catalyzed cyclization of α-haloacetanilides. This method, however, may yield low results due to the strongly acidic conditions.
Introduction of Functional Groups:
Purification: The final product is typically purified through recrystallization or chromatographic techniques to obtain a high-purity compound.
Chemical Reactions Analysis
tert-Butyl 5-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the oxo group. Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 5-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug discovery.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, which are valuable in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic core allows the compound to fit into binding pockets of proteins and enzymes, thereby modulating their activity. The bromo and oxo groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 5-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic oxindole analogues, such as:
tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate: This compound features a spiro[indoline-3,4’-pyran] core and exhibits different biological activities due to its distinct structure.
1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate: This analogue has a spiro[indoline-3,4’-piperidine] core and is known for its potential as a cell cycle inhibitor.
The uniqueness of tert-Butyl 5-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific functional groups and the spirocyclic core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXKKZPFZOKQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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